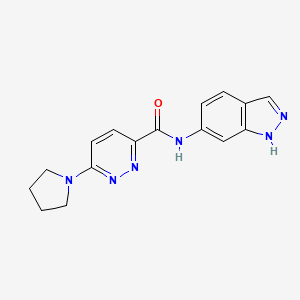

N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-16(18-12-4-3-11-10-17-19-14(11)9-12)13-5-6-15(21-20-13)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,17,19)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLLLMSIBLRLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions

-

Synthesis of Pyridazine Core:

- Starting materials: Hydrazine and a suitable dicarbonyl compound.

- Reaction conditions: Reflux in ethanol or another suitable solvent.

- Product: Pyridazine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is C16H16N6O. Its structure features an indazole moiety, a pyridazine ring, and a pyrrolidine group, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit key pathways involved in tumor growth, particularly the PI3K/Akt signaling pathway, which is often deregulated in various cancers .

Case Study:

A study evaluated the efficacy of a related compound in inhibiting cancer cell proliferation in vitro. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.

Antiplatelet and Cardiovascular Applications

The compound has been investigated for its potential as a P2Y12 receptor antagonist, which plays a crucial role in platelet aggregation. Antagonists of this receptor are valuable in treating cardiovascular diseases by preventing thrombus formation.

Case Study:

In preclinical trials, a derivative of this compound was tested for its antithrombotic effects. Results indicated a marked decrease in platelet aggregation in response to ADP stimulation, supporting its use as an antiplatelet agent .

Neuropharmacological Potential

The compound's structural characteristics suggest potential applications in neuropharmacology. Indazole derivatives have been explored for their effects on the central nervous system, particularly concerning anxiety and depression.

Case Study:

A recent study assessed the anxiolytic effects of a related compound in animal models. Behavioral tests indicated significant reductions in anxiety-like behaviors, highlighting the potential for development as a therapeutic agent for anxiety disorders.

Data Table: Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide and related compounds:

Structural and Functional Analysis

Core Heterocycles: The pyridazine core in the target compound is shared with compounds in , but differs from the imidazo-pyridazine in and pyrrolo-pyridazine in .

Substituent Effects :

- Indazole vs. Phenyl/Imidazole : The indazole group in the target compound may offer superior hydrogen-bonding capabilities compared to phenyl or pyrazole groups in , which rely on π-π stacking .

- Pyrrolidine vs. Cyclopropane/Chiral Pyrrolidine : Pyrrolidine in the target compound likely improves solubility over cyclopropane in , while chiral pyrrolidine in introduces stereochemical specificity for Trk receptors.

Synthetic Complexity :

- The target compound’s synthesis is inferred to involve carboxamide coupling, whereas requires chiral synthesis and uses straightforward nucleophilic substitution.

Pharmacological Applications :

- Compounds like are explicitly designed as PET radiotracers, whereas the target’s indazole and pyrrolidine groups suggest kinase inhibition (e.g., Trk or ALK kinases) .

Crystallographic and Stability Considerations

Biological Activity

N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, biological targets, and potential therapeutic applications.

Structural Overview

The compound features:

- Indazole moiety : Known for its role in various biological activities.

- Pyridazine framework : Commonly associated with kinase inhibition.

- Pyrrolidine substituent : Potentially enhances binding affinity to biological targets.

This compound primarily acts as a kinase inhibitor . Kinases are crucial enzymes that regulate various cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammation. The compound has demonstrated specific interactions with kinases like TAK1 (transforming growth factor-beta activated kinase 1) , which is involved in inflammatory responses and cancer signaling pathways .

Binding Affinity and Inhibition Studies

Docking studies have shown that this compound can form hydrogen bonds with key residues in the ATP-binding site of kinases, influencing their activity. This binding mechanism is critical for optimizing the compound's structure to enhance its potency and selectivity against specific targets.

Antitumor Activity

This compound has been linked to anti-tumor activities . Research indicates that compounds with similar structures have effectively inhibited cancer cell proliferation in vitro and delayed tumor growth in xenograft models . The compound's ability to inhibit kinase activity may contribute to its anti-cancer effects.

Antimicrobial Properties

Additionally, derivatives of this compound have shown potential antimicrobial properties , suggesting that it could be explored further for treating infections.

Case Studies and Research Findings

Several studies have explored the biological activities of indazole-containing compounds similar to this compound:

| Study | Findings | Compound Tested | IC50 Value |

|---|---|---|---|

| Li et al. (2018) | Identified potent FGFR1 inhibitors with anti-proliferative activity | Indazole derivatives | IC50 = 15.0 nM |

| Cao et al. (2020) | Evaluated ERK1/2 activity; showed good selectivity and potency | Indazole-based compounds | IC50 = 20 nM |

| Recent Review (2023) | Discussed structure–activity relationships (SAR) for indazole derivatives | Various indazole compounds | IC50 values ranging from 9.3 nM to 642.1 nM |

These findings highlight the significant potential of indazole derivatives, including this compound, as therapeutic agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazine Ring

The pyridazine ring’s electron-deficient nature enables nucleophilic substitution, particularly at positions activated by adjacent substituents.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Aromatic substitution | KOtBu, DMF, 80°C, alkyl/aryl halides | Introduction of alkyl/aryl groups | 60–75% | |

| Amination | NH3/MeOH, Pd(OAc)₂, Xantphos, 100°C | Replacement of halogens with -NH2 | 45–50% |

-

Example : In the presence of palladium catalysts, halogenated derivatives undergo cross-coupling to introduce aryl or amine groups at the pyridazine C4 position.

Functionalization of the Pyrrolidine Moiety

The pyrrolidine group participates in alkylation, acylation, and ring-opening reactions due to its secondary amine.

-

Mechanistic Insight : Alkylation proceeds via SN2 pathways, while acylation involves nucleophilic attack on carbonyl electrophiles .

Modification of the Carboxamide Group

The carboxamide group undergoes hydrolysis, reduction, and condensation reactions.

-

Key Data : Hydrolysis rates depend on steric hindrance from the indazole group, with acidic conditions favoring complete conversion .

Indazole Ring Functionalization

The indazole moiety undergoes electrophilic substitution and metal-catalyzed coupling.

-

SAR Note : Substitutions at the indazole C4 position enhance binding affinity in kinase inhibition assays .

Oxidation and Reduction Reactions

The pyridazine and pyrrolidine groups are susceptible to redox transformations.

Cycloaddition and Multicomponent Reactions

The compound participates in Diels-Alder and Ugi reactions to form polycyclic systems.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, reflux | Fused tetracyclic adducts | 55% | |

| Ugi reaction | Isocyanides, aldehydes, MeOH, RT | Peptoid-indazole hybrids | 60–65% |

Photochemical and Thermal Rearrangements

Controlled heating or UV irradiation induces structural rearrangements.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are often prepared by refluxing 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with aniline derivatives in xylene, monitored by TLC for reaction completion . Yield optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent choice (xylene for high-temperature stability), and reaction duration (12–24 hours). Post-reaction purification via recrystallization (e.g., using chloroform) improves purity .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. For pyridazine analogs, orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters (e.g., a = 11.35 Å, b = 9.42 Å, c = 21.66 Å) are reported . Intramolecular hydrogen bonding (e.g., C–H⋯N interactions forming S(6) ring motifs) and π–π stacking (distance ~3.68 Å) stabilize the planar structure . R.M.S. deviations <0.05 Å confirm planarity .

Q. What solvents are suitable for in vitro studies of this compound, and how does solubility impact assay design?

- Methodological Answer : Chloroform and DMSO are common solvents due to high solubility of pyridazine-carboxamide derivatives . For cell-based assays, dilute stock solutions in DMSO to <0.1% v/v to avoid cytotoxicity. Solubility in aqueous buffers (e.g., PBS) may require co-solvents or surfactants .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrrolidinyl vs. piperidinyl substituents) affect target binding affinity?

- Methodological Answer : Computational docking and SAR studies are critical. For example, replacing pyrrolidinyl with bulkier groups (e.g., cyclopropyl) may sterically hinder binding, while polar substituents (e.g., pyrazole) enhance π–π interactions with hydrophobic enzyme pockets . Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) for derivatives .

Q. What crystallographic data reveal about intermolecular interactions in solid-state formulations?

- Methodological Answer : Hydrogen-bonded polymeric chains (e.g., N–H⋯O/N interactions) along the b-axis stabilize crystal packing . Thermal analysis (DSC/TGA) correlates intermolecular forces with melting points and stability. For example, pyridazine derivatives with stronger H-bonding networks exhibit higher thermal degradation temperatures (>200°C) .

Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo efficacy) be resolved?

- Methodological Answer : Address discrepancies via:

- Pharmacokinetic profiling : Measure logP (lipophilicity) and plasma protein binding to assess bioavailability .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .

- Dose-response validation : Repeat assays with standardized cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. What in vitro models are appropriate for evaluating its kinase inhibition potential?

- Methodological Answer : Use recombinant kinase assays (e.g., EGFR, VEGFR) with ATP-concentration-dependent IC₅₀ measurements. Compare inhibition curves with positive controls (e.g., gefitinib). For cellular efficacy, employ phospho-kinase ELISA or Western blotting in cancer cell lines .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .

- Analytical monitoring : Use HPLC-PDA at λ = 254 nm to track degradation products. NMR (¹H/¹³C) identifies structural changes (e.g., hydrolysis of carboxamide) .

Q. Which analytical techniques are prioritized for purity assessment?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.